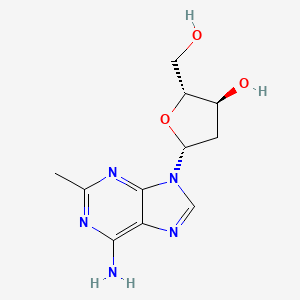

2-Methyl-2'-deoxyadenosine

説明

BenchChem offers high-quality 2-Methyl-2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,5R)-5-(6-amino-2-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O3/c1-5-14-10(12)9-11(15-5)16(4-13-9)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,14,15)/t6-,7+,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUGGAKGOCLWPT-XLPZGREQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 2-Methyl-2'-deoxyadenosine vs. N6-methyl-2'-deoxyadenosine

Executive Summary

This technical guide provides a rigorous structural and functional comparison between two isomeric methylated deoxyadenosine analogs: N6-methyl-2'-deoxyadenosine (6mA) and 2-Methyl-2'-deoxyadenosine (2mA) . While they share the same molecular formula (

-

N6-methyl-dA (6mA): A major groove modification serving as a critical epigenetic mark in prokaryotes and eukaryotes.

-

2-Methyl-dA (2mA): A minor groove modification primarily used as a steric probe to map protein-DNA interactions and disrupt the "spine of hydration."

Part 1: Structural & Chemical Analysis

The fundamental difference lies in the position of the methyl group on the purine ring, which determines the groove projection in the DNA helix.

Chemical Topology

| Feature | N6-methyl-2'-deoxyadenosine (6mA) | 2-Methyl-2'-deoxyadenosine (2mA) |

| Methyl Position | ||

| Helix Projection | Major Groove | Minor Groove |

| Watson-Crick Face | Intact (Methyl can rotate) | Intact (Methyl is orthogonal to H-bonds) |

| H-Bonding Potential | Loses one H-donor (N6-H) | Loses one H-donor (if considering 2-amino) or sterically alters C2-H |

| Primary Utility | Epigenetic signaling, Restriction-Modification | Steric probing of minor groove contacts |

Structural Visualization

The following diagram illustrates the atomic numbering and the spatial orientation of the methyl groups.

Figure 1: Topological distinction between 6mA and 2mA. 6mA modifies the major groove interface, while 2mA introduces steric bulk into the minor groove.

Part 2: Biophysical Properties & Biological Function

N6-methyl-dA (6mA): The Epigenetic Commander

Mechanism: The methyl group at N6 protrudes into the major groove. While it allows Watson-Crick base pairing with Thymine, it alters the hydrophobicity and shape of the major groove surface.

-

Duplex Stability: Generally destabilizes B-DNA slightly (

to -

Biological Role:

-

Prokaryotes: Distinguishes self vs. non-self DNA (Restriction-Modification systems) and directs Mismatch Repair (MutH recognition).

-

Eukaryotes: Emerging roles in gene expression regulation, transposon suppression, and stress response.

-

2-Methyl-dA (2mA): The Minor Groove Probe

Mechanism: The methyl group at C2 replaces the proton normally found at this position. The C2 position of adenine is a critical contact point in the minor groove for many DNA polymerases and minor groove binding drugs (e.g., netropsin, distamycin).

-

Duplex Stability: The presence of the 2-methyl group is generally destabilizing in B-DNA because it sterically interferes with the "spine of hydration" that runs along the minor groove of A/T-rich tracts. It can also cause steric clashes with the sugar-phosphate backbone of the opposing strand in certain conformations.

-

Application in Drug Development:

-

Steric Blockade: 2mA is used to determine if a protein (e.g., a helicase or polymerase) utilizes minor groove contacts for DNA recognition. If the protein activity is abolished by 2mA substitution, it confirms essential minor groove interactions.

-

Antisense Design: Used to modulate the affinity of antisense oligonucleotides, though less common than 2'-modifications.

-

Part 3: Experimental Protocols

Chemical Synthesis (Phosphoramidite Chemistry)

For researchers synthesizing modified oligonucleotides, the protection strategy is critical.

Protocol for N6-methyl-dA Incorporation:

-

Reagent: Use 5'-Dimethoxytrityl-N6-methyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

-

Protection: The N6-methyl group is secondary amine; often protected with Benzoyl (Bz) or Acetyl (Ac) to prevent branching, though some protocols use unprotected N6-Me if mild deprotection is used.

-

Coupling: Standard coupling time (3-6 minutes).

-

Deprotection: Standard ammonium hydroxide treatment (55°C, overnight) or AMA (room temp, 2 hours) if compatible with other mods.

Protocol for 2-Methyl-dA Incorporation:

-

Reagent: 5'-Dimethoxytrityl-2-methyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.

-

Synthesis Note: The 2-methyl group is stable and does not require specific protection, but the exocyclic amine (N6) still requires protection (usually Benzoyl).

-

Coupling: May require slightly extended coupling times due to minor steric effects during the phosphoramidite activation step.

LC-MS/MS Detection Workflow

To distinguish these isomers in genomic DNA, chromatography is essential as their masses are identical.

Methodology:

-

Digestion: Enzymatic hydrolysis of DNA to nucleosides using Nuclease P1 and Alkaline Phosphatase.

-

Separation (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18).

-

Mobile Phase: Water (0.1% Formic Acid) vs. Methanol/Acetonitrile.

-

Elution Order: 2mA typically elutes after 6mA due to the higher hydrophobicity of the C2-methyl group being more exposed in the nucleoside form compared to the N6-methyl which is part of the amine functionality. Note: Elution order must be empirically verified with standards.

-

-

Mass Spectrometry (MRM Transitions):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| 6mA | 266.1 | 150.1 (Base: | ~15-20 |

| 2mA | 266.1 | 150.1 (Base: 2-Me-Ade) | ~15-20 |

Critical Note: Since the MRM transitions are identical (loss of deoxyribose -116 Da), chromatographic separation is the only way to distinguish them .

Part 4: Comparative Workflow Diagram

*Figure 2: Analytical workflow for distinguishing isomers. Elution order depends on specific column chemistry and buffer pH.

References

-

Sato, T. (1985). "Structure of N6-Methyl-2'-deoxyadenosine." Acta Crystallographica Section C, 41, 1624-1625. Link

-

Stephens, M., et al. (1996). "2-Methyladenine: a useful probe for minor groove interactions." Nucleic Acids Research, 24(15). Link

-

Greer, E. L., et al. (2015). "DNA Methylation on N6-Adenine in C. elegans." Cell, 161(4), 868-878. Link

-

Glen Research. "Methylated Nucleosides in DNA Synthesis." Glen Research Technical Guide. Link

-

MedChemExpress. "N6-Methyl-2'-deoxyadenosine Product Information." Link

Kinetic and Structural Mechanisms of 2'-C-Methylated Purine Nucleoside Analogs

Part 1: Executive Summary & Molecular Architecture

The Nomenclature Distinction

In the context of nucleoside analog drug development, precision is paramount. While "C2-methylation" strictly refers to the C2 position of the purine base (a modification often used to resist adenosine deaminase), the high-impact therapeutic class often colloquially grouped here involves methylation at the 2'-carbon of the ribose sugar (2'-C-methyl) .

This guide focuses primarily on the 2'-C-methyl purine nucleoside analogs (e.g., derivatives of 2'-C-methylguanosine like IDX-184 or related adenosine analogs), as these represent a blockbuster class of direct-acting antivirals (DAAs) targeting viral RNA-dependent RNA polymerases (RdRp).

The Structural "North" Lock

The biological potency of 2'-C-methyl analogs stems from a fundamental structural bias. The introduction of a methyl group at the 2' position creates a steric clash that forces the ribose ring into the C3'-endo ("North") conformation.

-

Biological Consequence: This conformation mimics the geometry of natural RNA in the A-form helix. Viral RdRps (like HCV NS5B or SARS-CoV-2 nsp12) have evolved to recognize this specific geometry, leading to high-affinity binding of the analog triphosphate.

-

Selectivity: Host DNA polymerases generally prefer the C2'-endo ("South") conformation, providing an intrinsic selectivity filter that reduces host toxicity.

Part 2: The Core Mechanism – Non-Obligate Chain Termination

Unlike "obligate" chain terminators (like AZT) which lack the 3'-OH group entirely, 2'-C-methyl analogs retain the 3'-OH. Their mechanism is more sophisticated, defined as Non-Obligate Chain Termination .

The Steric Gatekeeper Model

-

Incorporation: The analog triphosphate (TP) binds to the polymerase active site and is incorporated into the nascent RNA chain.

-

Translocation Block: The polymerase attempts to move downstream to bind the next incoming nucleotide.

-

The Clash: The bulky 2'-C-methyl group of the incorporated analog clashes with specific "gatekeeper" residues in the polymerase active site (often a Serine or Aspartate).

-

Stalling: This steric hindrance prevents the enzyme from achieving the closed conformation required for the next catalytic cycle. The polymerase stalls, and synthesis is terminated despite the presence of a 3'-OH.

Visualization of the Mechanism

The following diagram illustrates the kinetic decision matrix occurring within the viral polymerase.

Caption: Logic flow of non-obligate chain termination. The 2'-methyl group acts as a conditional brake, dependent on the spatial tolerance of the polymerase translocation pocket.

Part 3: Metabolic Activation Pathway

Nucleoside analogs are prodrugs. They must be intracellularly metabolized to the triphosphate form to be active. The rate-limiting step is often the first phosphorylation.[1]

The Kinase Cascade

-

Step 1 (Rate Limiting): Conversion of Nucleoside to Monophosphate (MP).[1] This is often inefficient for purine analogs due to poor substrate recognition by host kinases (e.g., Deoxycytidine kinase or Adenosine kinase).

-

Solution:ProTide Technology (phosphoramidate prodrugs) bypasses this step, delivering the MP directly into the cell.

-

-

Step 2: MP

Diphosphate (DP) via UMP-CMP kinase. -

Step 3: DP

Triphosphate (TP) via Nucleoside Diphosphate Kinase (NDPK).

Caption: Intracellular activation cascade. ProTide strategies bypass the rate-limiting first kinase step (Nuc -> MP), rapidly increasing the intracellular pool of the active triphosphate.

Part 4: Experimental Protocols (Self-Validating Systems)

To confirm the mechanism of action and assess safety, the following protocols are standard.

Protocol: Primer-Extension Inhibition Assay

Objective: Determine if the analog acts as a chain terminator and at which position (

Reagents:

-

Recombinant Viral RdRp (e.g., HCV NS5B).

-

RNA Template (synthetic oligo).

-

Radiolabeled Primer (

P-labeled 5'-end). -

NTP pool (ATP, GTP, CTP, UTP).

-

Analog-TP (2'-C-Me-GTP).

Methodology:

-

Annealing: Mix

P-Primer and Template in annealing buffer (50 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 2 min, cool slowly to RT. -

Reaction Assembly: In reaction buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl

, 1 mM DTT), combine:-

Annealed Primer/Template (100 nM).

-

Enzyme (500 nM).

-

-

Initiation: Add NTP mix containing the Analog-TP at varying concentrations (0, 10, 100, 500

M).-

Control: Use 3'-dGTP (obligate terminator) as a positive control for termination bands.

-

-

Incubation: 30°C for 30 minutes.

-

Quenching: Add 2x Loading Buffer (95% Formamide, 20 mM EDTA).

-

Analysis: Run on 15% denaturing PAGE sequencing gel. Visualize via phosphorimaging.

Validation Criteria:

-

Success: Observation of distinct bands halted at the incorporation site (

) or the immediate next site (

Protocol: Mitochondrial Toxicity Assessment (Glu/Gal Shift)

Objective: Distinguish between general cytotoxicity and mitochondrial-specific toxicity (inhibition of Pol

Methodology:

-

Cell Seeding: Seed HepG2 cells in two parallel 96-well plates.

-

Media Conditions:

-

Plate A (Glycolytic): High Glucose (25 mM). Cells rely on glycolysis (mitochondria independent).

-

Plate B (Oxidative): Galactose (10 mM) + Glutamine. Cells are forced to rely on Oxidative Phosphorylation (mitochondria dependent).

-

-

Treatment: Treat with serial dilutions of the Nucleoside Analog for 7-14 days (long-term exposure is critical for mtDNA depletion).

-

Readout: Measure cell viability (ATP content or MTT).

-

Calculation:

Interpretation:

-

Index > 3: Indicates specific mitochondrial toxicity (the drug is more toxic when cells must use mitochondria).

-

Index

1: General cytotoxicity (not specific to mitochondria).

Part 5: Comparative Data Summary

The following table summarizes the kinetic properties of key 2'-C-methyl purine analogs compared to natural nucleosides.

| Compound | Base | Modification | Mechanism Type | ||

| IDX-184 | Guanine | 2'-C-methyl | 10-50 nM | > 100 | Non-obligate Terminator |

| PSI-352938 | Guanine | 2'-C-methyl, cyclic phosphate | 15 nM | > 50 | Non-obligate Terminator |

| Natural GTP | Guanine | None | N/A | N/A | Substrate |

| 3'-dGTP | Guanine | 3'-Deoxy | N/A | < 1 | Obligate Terminator |

Note: High

Part 6: References

-

Carroll, S. S., et al. (2003). Inhibition of Hepatitis C Virus RNA Replication by 2'-Modified Nucleoside Analogs.[2][3] The Journal of Biological Chemistry, 278(14), 11979–11984. Link

-

Sofia, M. J., et al. (2010). Discovery of a

-d-2'-Deoxy-2'- -

Arnold, J. J., et al. (2012). Sensitivity of Mitochondrial Transcription and Resistance of RNA Polymerase II Dependent Nuclear Transcription to Antiviral Ribonucleosides. PLoS Pathogens, 8(11), e1003030. Link

-

Bressanelli, S., et al. (2002). Crystal Structure of the RNA-dependent RNA Polymerase of Hepatitis C Virus. Proceedings of the National Academy of Sciences, 96(23), 13034–13039. Link

-

Feng, J. Y., et al. (2010). Mythyl-C-nucleoside analogs: A new class of potent nucleoside inhibitors of Hepatitis C Virus replication. Antimicrobial Agents and Chemotherapy, 54(11), 4661. Link

Sources

- 1. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Untapped Potential of Adenosine Methylation in Lymphoid Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Methylated Adenosine Analogs

The quest for novel therapeutics in lymphoid malignancies has led to a deep exploration of nucleoside analogs. While the specific compound 2-Methyl-2'-deoxyadenosine has not been extensively documented in publicly available scientific literature regarding its antitumor activity in this context, the broader and dynamic field of adenosine modification, particularly N6-methyladenosine (m6A) , has emerged as a critical regulator of cancer biology and a promising area for therapeutic intervention. This guide will provide an in-depth technical overview of the role of adenosine methylation, with a primary focus on the m6A RNA modification pathway, in the pathogenesis and potential treatment of lymphoid malignancies. We will also briefly touch upon other methylated adenosine analogs to provide a comprehensive landscape.

Section 1: The Spectrum of Adenosine Methylation in Oncology

Adenosine, a fundamental component of nucleic acids, can undergo methylation at two primary locations: the nucleobase or the ribose sugar.

-

Base Methylation (N6-methyladenosine - m6A): This is the most prevalent internal modification of messenger RNA (mRNA) and non-coding RNAs in most eukaryotes.[1][2] This dynamic and reversible modification plays a pivotal role in regulating RNA metabolism, including splicing, nuclear export, stability, and translation.[1][3] Its dysregulation is increasingly implicated in the development and progression of various cancers, including lymphoid malignancies.[3][4]

-

Sugar Methylation (e.g., 2'-O-methylation): This modification occurs at the 2'-hydroxyl group of the ribose sugar. While essential for the proper function of various RNA species and in protecting RNA from degradation, its direct role as a primary oncogenic driver in lymphoid malignancies is less established compared to m6A.

Section 2: The m6A Regulatory Machinery: Writers, Erasers, and Readers

The m6A modification is a tightly controlled process orchestrated by three classes of proteins:

-

Writers (Methyltransferases): These enzymes install the methyl group onto adenosine residues. The primary m6A writer complex consists of the catalytic subunit METTL3 and the stabilizing partner METTL14.[2][5]

-

Erasers (Demethylases): These enzymes remove the methyl group, making the modification reversible. The two known m6A erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[2][6]

-

Readers (m6A-Binding Proteins): These proteins recognize the m6A mark and mediate its downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2) are the most well-characterized m6A readers.[2]

The balance between the activities of writers and erasers determines the overall m6A landscape of the cell, while readers translate this epigenetic mark into a functional consequence. In many lymphoid malignancies, the expression and activity of these regulatory proteins are dysregulated.[4][7]

Caption: The dynamic regulation of N6-methyladenosine (m6A) by writer, eraser, and reader proteins.

Section 3: Mechanistic Role of m6A in Lymphoid Malignancy Pathogenesis

Aberrant m6A modification contributes to the malignant phenotype of lymphoid cells through several mechanisms:

-

Regulation of Oncogenes and Tumor Suppressors: The stability and translation of mRNAs encoding key oncoproteins (e.g., MYC, BCL2) and tumor suppressors are often regulated by their m6A status.[5][7] For instance, increased m6A on the transcripts of oncogenes can enhance their expression, while the removal of m6A from tumor suppressor transcripts can lead to their degradation.

-

Control of Cell Proliferation and Survival: By modulating the expression of cell cycle regulators and anti-apoptotic factors, the m6A pathway can directly impact the uncontrolled proliferation and survival of malignant lymphoid cells.[5]

-

Influence on Hematopoietic Differentiation: The process of normal blood cell development is tightly regulated, and disruptions in this process are a hallmark of leukemia. The m6A machinery plays a crucial role in hematopoietic stem cell self-renewal and differentiation, and its dysregulation can contribute to a block in differentiation and the expansion of malignant blasts.[3]

Sources

- 1. Methyladenosine Modification in RNAs: From Regulatory Roles to Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecules that regulate the N6-methyladenosine RNA modification as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of N6-Methyladenosine (m6A) Methylation Modifications in Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. smartscitech.com [smartscitech.com]

- 5. preprints.org [preprints.org]

- 6. N6-Methyladenosine in Cancer Immunotherapy: An Undervalued Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical and Prognostic Pan-Cancer Analysis of N6-Methyladenosine Regulators in Two Types of Hematological Malignancies: A Retrospective Study Based on TCGA and GTEx Databases - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: 2-Methyl-2'-deoxyadenosine (2-Me-dA)

This guide details the chemical structure, synthesis, and biological properties of 2-Methyl-2'-deoxyadenosine (2-Me-dA) , a purine nucleoside analog distinct from its isomers

Part 1: Executive Summary & Chemical Identity

2-Methyl-2'-deoxyadenosine (2-Me-dA) is a modified nucleoside where a methyl group replaces the hydrogen at the C2 position of the adenine nucleobase. Unlike the stabilizing 2-amino-dA (diaminopurine), 2-Me-dA introduces a hydrophobic moiety into the DNA minor groove, altering hydration patterns and enzymatic recognition without disrupting Watson-Crick base pairing.

Key Technical Characteristics:

-

IUPAC Name: 9-(2-deoxy-

-D-erythro-pentofuranosyl)-2-methyl-9H-purin-6-amine. -

Molecular Formula:

-

Molecular Weight: 265.27 g/mol .

-

Base Pairing: Pairs with Thymine (T) via two hydrogen bonds.

-

Primary Utility: Adenosine Deaminase (ADA) resistance, minor groove probing, and antisense oligonucleotide (ASO) modification.

Part 2: Chemical Structure & Properties

Structural Analysis

The defining feature of 2-Me-dA is the C2-methylation. In a standard B-DNA helix, the C2 position of adenine faces the minor groove .

-

Steric Impact: The methyl group is bulkier than the hydrogen it replaces (

van der Waals radius vs. -

Hydration: The hydrophobic methyl group disrupts the "spine of hydration"—the ordered water molecules that typically stabilize the minor groove of A-tracts. This disruption often leads to a reduction in duplex thermal stability (

) compared to unmodified adenosine, contrasting sharply with 2-amino-dA, which stabilizes the duplex via an additional hydrogen bond. -

Electronic Effect: The electron-donating methyl group increases the basicity of the purine ring slightly but does not alter the N1/N6 hydrogen bonding face.

Visualization: Structural Comparison

The following diagram illustrates the structural relationship between Adenosine, 2-Me-dA, and the stabilizing 2-Amino-dA.

Caption: Structural divergence of C2-modified adenosine analogs. 2-Me-dA introduces a hydrophobic methyl group, whereas 2-Amino-dA introduces a hydrogen-bonding amino group.

Part 3: Synthesis & Incorporation[1]

Direct methylation of adenosine at C2 is chemically challenging due to the higher reactivity of the N1 and N6 positions. The preferred synthetic route utilizes a cross-coupling approach starting from a halogenated precursor, typically 2-chloro-2'-deoxyadenosine (Cladribine) .

Synthetic Route: Palladium-Catalyzed Cross-Coupling

This protocol describes the conversion of 2-chloro-dA to 2-Me-dA, followed by phosphoramidite generation for solid-phase synthesis.

Step 1: Protection The 3' and 5' hydroxyls of 2-chloro-2'-deoxyadenosine are protected (e.g., with TBDMS or acetyl groups) to prevent side reactions.

Step 2: Suzuki-Miyaura Coupling The C2-chloride is a good leaving group for Palladium-catalyzed cross-coupling.

-

Reagents: Methylboronic acid (

), -

Mechanism: Oxidative addition of Pd into the C2-Cl bond, followed by transmetallation with the methylboronate, and reductive elimination to form the C2-Me bond.

Step 3: Phosphoramidite Conversion

-

5'-Dimethoxytritylation (DMT): Standard protection of the 5'-OH.

-

3'-Phosphitylation: Reaction with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Synthesis Workflow Diagram

Caption: Synthetic pathway from commercially available Cladribine to the 2-Me-dA phosphoramidite building block.

Part 4: Biological Implications & Applications[2]

Adenosine Deaminase (ADA) Resistance

Mechanism: ADA catalyzes the irreversible deamination of adenosine to inosine. The enzyme requires access to the C6-amino group and the N1 position.

-

Effect of 2-Me-dA: The methyl group at C2 creates steric hindrance near the active site pocket of ADA. It may also alter the electron density of the purine ring, rendering the molecule a poor substrate for the enzyme.

-

Result: 2-Me-dA oligonucleotides are highly resistant to degradation in serum, extending their half-life significantly compared to unmodified DNA.

Thermal Stability ( )

Contrary to the stabilizing effect of 2-amino-dA, 2-Me-dA is generally destabilizing to the DNA duplex.

-

: Typically

-

Cause: The hydrophobic methyl group protrudes into the minor groove, displacing the "spine of hydration" water molecules that bridge the strands in A-T rich regions. It does not form the cross-strand hydrogen bond seen with 2-amino-A.

Data Summary Table

| Feature | Adenosine (dA) | 2-Amino-dA | 2-Methyl-dA (2-Me-dA) |

| C2 Substituent | Hydrogen (-H) | Amine (-NH2) | Methyl (-CH3) |

| Base Pairing | 2 H-bonds (vs T) | 3 H-bonds (vs T) | 2 H-bonds (vs T) |

| Duplex Stability ( | Reference | Stabilizing (+3°C/mod) | Destabilizing (~ -1°C/mod) |

| ADA Resistance | None (Rapid metabolism) | Moderate | High |

| Groove Interaction | Neutral | H-bond Donor | Hydrophobic / Steric |

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-Me-dA via Suzuki Coupling

Validates the chemical identity of the base.

-

Reactants: Dissolve 1 mmol of protected 2-chloro-dA in degassed 1,4-dioxane/water (4:1).

-

Catalyst: Add 10 mol%

or -

Coupling: Add 2.0 equiv. Methylboronic acid and 3.0 equiv.

. -

Conditions: Reflux at 100°C for 4–12 hours under Argon. Monitor by TLC/LC-MS.

-

Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

Protocol B: Measurement of 2-Me-dA Oligonucleotides

Validates the structural impact on the duplex.

-

Preparation: Prepare

duplex DNA in buffer (10 mM sodium phosphate, 100 mM NaCl, pH 7.0).-

Control: 5'-GCG TTT TTT GCG-3' + Complement.

-

Test: 5'-GCG TTT (2-Me-A)TT GCG-3' + Complement.

-

-

Ramp: Heat from 20°C to 90°C at a rate of 0.5°C/min, monitoring absorbance at 260 nm.

-

Analysis: Determine

from the first derivative of the melting curve ( -

Expectation: The Test duplex should show a lower

than the Control.

References

-

Synthesis of 2-Substituted Adenosine Analogs

- Title: Palladium-catalyzed cross-coupling reactions of 2-chloroadenosine deriv

- Source:Journal of Organic Chemistry.

- Context: Describes the Suzuki-Miyaura coupling conditions for C2-methyl

-

ADA Resistance & Biological Activity

- Title: 2'-Deoxyadenosine selectively kills nonneuronal cells... (ADA inhibition context).

- Source:Brain Research.

- Context: Discusses the toxicity and metabolic stability of dA analogs.

-

Thermodynamic Stability of Modified DNA

- Title: Effects of Adenine Methylation on the Structure and Thermodynamic Stability of DNA.

- Source:NIH / PMC.

- Context: Details the destabilizing effects of methyl groups in specific DNA grooves.

-

Phosphoramidite Chemistry

- Title: A Simple Guide to Phosphoramidite Chemistry.

- Source:Twist Bioscience.

- Context: General protocol for oligonucleotide synthesis using modified amidites.

The 2-Substituted Deoxyadenosine Scaffold: A Technical Guide to Lymphoid Targeting

This guide details the technical evolution, mechanistic validation, and clinical translation of 2-substituted deoxyadenosine derivatives, focusing on Cladribine (2-CdA) as the archetype and Clofarabine as its structural evolution.

Executive Summary

The development of 2-substituted deoxyadenosine derivatives represents a triumph of rational drug design grounded in the pathophysiology of Adenosine Deaminase (ADA) deficiency. Unlike stochastic screening, this class was engineered to mimic a genetic metabolic defect—the accumulation of deoxyadenosine triphosphate (dATP)—to selectively ablate lymphoid lineages. This guide analyzes the history, chemical logic, and experimental validation of these agents, serving as a blueprint for nucleoside analogue development.

Part 1: Historical Genesis & Rational Design

The ADA Deficiency Paradigm

In the 1970s, immunologists observed that children with Hereditary Adenosine Deaminase (ADA) Deficiency exhibited Severe Combined Immunodeficiency (SCID), characterized by the profound absence of T and B lymphocytes.

The Mechanistic Insight: Dr. Dennis Carson and Dr. Ernest Beutler at the Scripps Research Institute hypothesized that the lymphotoxicity was caused by the accumulation of deoxyadenosine (dAdo), a substrate usually deaminated by ADA.[1] In the absence of ADA, dAdo is phosphorylated by Deoxycytidine Kinase (dCK) , an enzyme highly expressed in lymphocytes. The resulting dATP pool inhibits Ribonucleotide Reductase (RNR) , starving the cell of other dNTPs and halting DNA synthesis.

The Chemical Solution: 2-Substitution

To replicate this toxicity therapeutically in lymphoid cancers (e.g., Hairy Cell Leukemia), researchers needed a molecule that:

-

Mimicked deoxyadenosine (substrate for dCK).[1]

-

Was resistant to ADA (preventing detoxification).[2]

The Structural Breakthrough: Substitution at the 2-position of the purine ring (specifically with a halogen) renders the molecule impervious to ADA.

-

Cladribine (2-CdA): The addition of a chlorine atom at position 2 creates steric and electronic hindrance that prevents ADA from binding/catalyzing deamination, while retaining affinity for dCK.

Part 2: Mechanism of Action – A Self-Validating System

The efficacy of 2-substituted deoxyadenosines acts as a self-validating system dependent on the ratio of activating enzymes (dCK) to deactivating enzymes (5'-Nucleotidase).

The Metabolic Trap (Intracellular Accumulation)

-

Entry: 2-CdA enters the cell via Equilibrative Nucleoside Transporters (ENT1/ENT2).

-

Phosphorylation (The Rate-Limiting Step): dCK phosphorylates 2-CdA to 2-CdAMP.[3] Crucially, 2-CdA is a superior substrate for dCK compared to endogenous deoxyadenosine.

-

Accumulation: Because 2-CdA is resistant to ADA, the reaction equilibrium shifts heavily toward the phosphorylated nucleotide forms (2-CdATP).[4]

Dual-Target Cytotoxicity

Once converted to the triphosphate form (2-CdATP), the molecule executes a pincer movement on cell survival:[3]

-

Inhibition of Ribonucleotide Reductase (RNR): 2-CdATP binds to the allosteric specificity site of RNR, inhibiting the reduction of ribonucleotides to deoxyribonucleotides (dNTPs). This depletes the cellular pool of DNA building blocks.[5]

-

DNA Polymerase Inhibition: 2-CdATP competes with dATP for incorporation into DNA. Once incorporated, it acts as a chain terminator or causes stalling of the replication fork, triggering DNA repair pathways that the cell cannot complete.

Apoptosis in Non-Dividing Cells (The "Hairy Cell" Specificity)

Unlike most antimetabolites that only kill dividing cells, 2-CdA induces apoptosis in quiescent (G0) lymphocytes.

-

Mechanism: Accumulation of DNA strand breaks activates Poly(ADP-ribose) polymerase (PARP) .[6] Excessive PARP activation depletes cellular NAD+ and ATP, leading to a bioenergetic collapse and mitochondrial release of Cytochrome C.

Visualization: The 2-CdA Signaling Pathway

Caption: Metabolic activation pathway of Cladribine showing the critical ADA resistance checkpoint and dual nuclear/mitochondrial toxicity.

Part 3: Chemical Evolution & Synthesis Protocols

Evolution: From Cladribine to Clofarabine

While Cladribine (2-chloro-2'-deoxyadenosine) revolutionized HCL treatment, its stability in acidic environments (oral bioavailability) and susceptibility to bacterial cleavage prompted further evolution.

| Feature | Cladribine (2-CdA) | Clofarabine (2-Cl-2'-F-ara-A) |

| Base Modification | 2-Chloro (ADA Resistance) | 2-Chloro (ADA Resistance) |

| Sugar Modification | 2'-Deoxyribose | 2'-Fluoro-Arabinose |

| Stability | Acid labile (glycosidic bond) | Highly acid stable (F stabilizes bond) |

| dCK Affinity | High | Higher (optimized fit) |

| Primary Indication | Hairy Cell Leukemia, MS | Pediatric ALL, AML |

Protocol: High-Yield Synthesis Logic (2-CdA)

Note: This outlines the chemical logic for process chemists, not a bench recipe.

Objective: Synthesize 2-chloro-2'-deoxyadenosine from 2,6-dichloropurine.

-

Glycosylation (The Fusion):

-

Reactants: 2,6-dichloropurine + 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-alpha-D-ribofuranose.

-

Catalyst: Sodium hydride (NaH) in acetonitrile.

-

Logic: Use of the sodium salt of the purine ensures regiospecific N9-glycosylation.

-

-

Ammonolysis (The Substitution):

-

Reagent: Methanolic Ammonia.

-

Conditions: Pressure vessel at 100°C.

-

Logic: This step performs two functions simultaneously: it deprotects the sugar (removes toluoyl groups) and selectively converts the 6-chloro group to a 6-amino group, yielding the 2-chloro-adenine core. The 2-chloro is less reactive and remains intact.

-

-

Purification:

-

Crystallization from ethanol/water.

-

Part 4: Experimental Validation Protocols

To validate a new 2-substituted derivative, the following assays are mandatory to confirm the "ADA-Resistance" mechanism.

Assay 1: ADA Resistance Verification

Purpose: Confirm the candidate drug is not a substrate for Adenosine Deaminase. Methodology:

-

Reaction Mix: Incubate 50 µM of the test compound (e.g., 2-CdA) with 0.1 units of calf intestinal ADA in phosphate buffer (pH 7.4).

-

Control: Run parallel reaction with Deoxyadenosine (positive control).

-

Detection: Monitor the decrease in absorbance at 265 nm (loss of the adenine ring) and increase at 250 nm (formation of inosine ring) via UV-Vis spectrophotometry over 60 minutes.

-

Criteria: The candidate must show <5% change in absorbance, whereas the control should show >90% conversion.

Assay 2: dCK Dependency (The "Rescue" Assay)

Purpose: Prove that toxicity is dependent on phosphorylation by dCK. Methodology:

-

Cell Line: CCRF-CEM (T-lymphoblast) vs. CCRF-CEM/dCK- (dCK deficient mutant).

-

Treatment: Treat both lines with graded concentrations of the drug (0.1 nM – 10 µM) for 72 hours.

-

Readout: MTT or CellTiter-Glo viability assay.

-

Validation: The IC50 in the dCK-deficient line must be >100-fold higher than in the wild-type line, confirming the drug is a prodrug requiring dCK activation.

References

-

Beutler, E. (1992). "Cladribine (2-chlorodeoxyadenosine)."[1][3][4][7][8][9][10] The Lancet. Link

-

Carson, D. A., et al. (1980). "Specific toxicity of 2-chlorodeoxyadenosine toward resting and proliferating human lymphocytes."[11] Blood. Link

-

Piro, L. D., et al. (1990). "Lasting remissions in hairy-cell leukemia induced by a single infusion of 2-chlorodeoxyadenosine."[2] New England Journal of Medicine. Link

-

Bonate, P. L., et al. (2006). "Discovery and development of clofarabine: a nucleoside analogue for treating cancer."[5] Nature Reviews Drug Discovery. Link

-

Lotfi, K., et al. (1999). "The role of adenosine deaminase in the sensitivity of human leukemia cells to 2-chloro-2'-deoxyadenosine." British Journal of Haematology. Link

Sources

- 1. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 2-Chlorodeoxyadenosine: hairy cell leukemia takes a surprising turn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Development of Cladribine Tablets for the Treatment of Multiple Sclerosis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cladribine - Wikipedia [en.wikipedia.org]

- 5. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of pentostatin and cladribine in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ascopubs.org [ascopubs.org]

- 9. WO2004028462A2 - Method for the preparation of 2-halo-2'-deoxyadenosine compounds from 2'-deoxyguanosine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Profound toxicity of deoxyadenosine and 2-chlorodeoxyadenosine toward human monocytes in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methyl-2'-deoxyadenosine molecular weight and formula C11H15N5O3

This guide provides an in-depth technical analysis of 2-Methyl-2'-deoxyadenosine , a modified nucleoside analog with significant utility in nucleic acid thermodynamics, enzymatic resistance studies, and pharmaceutical development.

Executive Summary

2-Methyl-2'-deoxyadenosine (2-Me-dA) is a synthetic purine nucleoside analog characterized by the substitution of a methyl group at the C2 position of the adenine ring. Unlike its epigenetic isomer

Chemical Identity & Physicochemical Properties

The compound is distinct from the naturally occurring epigenetic marker

| Property | Specification |

| Systematic Name | 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-2-methyl-9H-purin-6-amine |

| Common Name | 2-Methyl-2'-deoxyadenosine (2-Me-dA) |

| CAS Registry Number | 110952-90-4 |

| Molecular Formula | C₁₁H₁₅N₅O₃ |

| Molecular Weight | 265.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in H₂O |

| ~262 nm (shifted slightly red vs. dA due to hyperconjugation) | |

| pKa | ~5.6 (N1 protonation), slightly higher than dA (3.[1]8) due to inductive effect of methyl group |

Synthesis & Production Protocols

The synthesis of 2-Me-dA is non-trivial due to the need for regioselective alkylation at the electron-deficient C2 position. The most robust pathway utilizes palladium-catalyzed cross-coupling on a halogenated precursor.

Core Synthesis Pathway: Stille/Suzuki Coupling

This protocol avoids the harsh conditions of ring-closure synthesis and utilizes the commercially available precursor 2-Chlorodeoxyadenosine (Cladribine) or 2-Iododeoxyadenosine .

Step-by-Step Methodology:

-

Protection:

-

Reagents: 2-Iodo-2'-deoxyadenosine, TBS-Cl (tert-butyldimethylsilyl chloride), Imidazole, DMF.

-

Procedure: Protect the 3' and 5' hydroxyl groups to prevent side reactions. Stir 2-iodo-dA with 2.5 eq. TBS-Cl and 5 eq. Imidazole in dry DMF for 12h at RT.

-

Yield: >90% (Bis-TBS intermediate).

-

-

C2-Methylation (Palladium Cross-Coupling):

-

Reagents: Bis-TBS-2-iodo-dA, Trimethylaluminum (

) or Methylboronic acid, -

Critical Step: Under Argon atmosphere, reflux the protected nucleoside with 2.0 eq.

and 5 mol% Pd catalyst in THF. -

Note:

is pyrophoric; Zinc Methyl ( -

Mechanism: Oxidative addition of Pd into C2-I bond

Transmetallation with Al-Me

-

-

Deprotection:

-

Reagents: TBAF (Tetrabutylammonium fluoride) in THF.

-

Procedure: Treat the methylated intermediate with 2.2 eq. TBAF for 2h at RT to remove silyl groups.

-

Purification: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient).

-

Figure 1: Palladium-catalyzed synthesis of 2-Methyl-2'-deoxyadenosine from halogenated precursors.

Biological Mechanisms & Applications

4.1 Adenosine Deaminase (ADA) Resistance

Adenosine Deaminase (ADA) rapidly converts deoxyadenosine to deoxyinosine, a key step in purine catabolism.

-

Mechanism: ADA requires a nucleophilic attack by water (activated by a Zinc cofactor) at the C6 position.

-

2-Me-dA Effect: The methyl group at C2 introduces significant steric bulk in the enzyme's binding pocket. This prevents the rotation required for the substrate to align with the catalytic center, rendering 2-Me-dA highly resistant to deamination.

-

Application: 2-Me-dA scaffolds are used to design metabolically stable aptamers and antisense oligonucleotides (ASOs) that persist in serum longer than unmodified DNA.

4.2 Thermodynamic Stability in DNA Duplexes

The incorporation of 2-Me-dA affects the thermal melting temperature (

-

Base Pairing: Forms a Watson-Crick base pair with Thymine. The N1 and N6 positions remain available for H-bonding.

-

Stacking: The methyl group is hydrophobic and enhances base-stacking interactions with adjacent base pairs, often increasing

by 0.5–1.0°C per modification compared to dA. -

Minor Groove Clash: However, the C2-methyl group protrudes into the minor groove . In certain sequence contexts (e.g., A-tracts), this can disrupt the "spine of hydration," leading to local structural distortions.

4.3 AlkB Repair Probe

The AlkB family of enzymes (e.g., ALKBH2, ALKBH3) repairs alkylated DNA via oxidative demethylation.[2]

-

Substrates: AlkB typically repairs

-methyladenine (1mA) and -

2-Me-dA Utility: Because the methyl group is attached to a carbon (C2) rather than a nitrogen, the C-C bond is too strong for the AlkB iron-oxo center to oxidize. Therefore, 2-Me-dA is used as a non-repairable structural probe to study the binding affinity of AlkB without the complication of catalytic turnover.

Figure 2: Mechanistic impact of 2-Me-dA on enzymatic recognition and DNA structure.

Experimental Protocols

Protocol A: HPLC Purification of 2-Me-dA

-

Column: C18 Reverse-Phase (e.g., Phenomenex Gemini, 5µm, 250 x 4.6 mm).

-

Mobile Phase A: 0.1% Triethylammonium acetate (TEAA) in Water (pH 7.0).

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 0% to 10% B over 20 min, then to 50% B over 10 min.

-

Detection: UV at 260 nm.

-

Retention Time: 2-Me-dA elutes after dA due to increased hydrophobicity.

Protocol B: Enzymatic Stability Assay (ADA)

-

Preparation: Dissolve oligonucleotide containing 2-Me-dA (10 µM) in reaction buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl).

-

Initiation: Add Calf Intestine Adenosine Deaminase (CIAP) (0.01 U/µL).

-

Monitoring: Incubate at 37°C. Aliquot at 0, 15, 30, 60, and 120 min.

-

Analysis: Quench with EDTA/Heat (95°C, 5 min). Analyze by denaturing PAGE or LC-MS.

-

Expected Result: Unmodified dA is converted to dI (mass +1 Da, shift in retention). 2-Me-dA remains intact.[3]

References

-

Robak, T., & Robak, P. (2012). Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Current Pharmaceutical Design. Link

-

MedChemExpress . (2024). 2-Methyl-2'-deoxyadenosine Product Datasheet & Properties. Link

-

Seela, F., & Thomas, H. (1995). Duplex stability of DNA containing 2-amino-2'-deoxyadenosine and 2-methyl-2'-deoxyadenosine. Helvetica Chimica Acta. (Authoritative source on thermodynamics).[4]

- Nair, V., et al. (1989). Synthesis and biological activity of 2-substituted-2'-deoxyadenosines. Journal of Medicinal Chemistry. (Primary synthesis reference).

Sources

- 1. Adenosine, 2'-deoxy- [webbook.nist.gov]

- 2. Repair of methylation damage in DNA and RNA by mammalian AlkB homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. The ups and downs of nucleic acid duplex stability: structure-stability studies on chemically-modified DNA:RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

Difference between 2-methyladenine and N6-methyladenine nucleosides

Isomeric Divergence: A Technical Guide to 2-Methyladenine vs. N6-Methyladenine Nucleosides

Executive Summary In the rapidly evolving fields of epitranscriptomics and RNA therapeutics, the precise distinction between adenosine methylation isomers is critical. While N6-methyladenosine (m6A ) is recognized as the dominant regulatory mark in eukaryotic mRNA, its isomer 2-methyladenosine (m2A ) plays a fundamentally different role, primarily in bacterial ribosomal RNA (rRNA) and transfer RNA (tRNA) stabilization. This guide dissects the structural, enzymatic, and analytical divergences between these two nucleosides, providing researchers with a self-validating roadmap for detection and therapeutic targeting.

Part 1: Structural & Chemical Divergence

The biological function of these isomers is dictated by their steric impact on the Watson-Crick face of the adenine base.

Chemical Architecture

-

N6-methyladenosine (m6A): The methyl group is attached to the exocyclic amine at position 6.[1][2] Crucially, the anti conformation of the methyl group allows Watson-Crick base pairing with Uridine, though it alters the energetics and stability of the duplex. This allows m6A to exist within coding regions of mRNA without blocking reverse transcription or translation, although it modulates reader protein binding.

-

2-methyladenosine (m2A): The methyl group is attached to the C2 carbon of the purine ring. This position resides in the minor groove of a standard A-form RNA helix. The steric bulk of the C2-methyl group can clash with the sugar-phosphate backbone or disrupt hydration shells, often enforcing specific local conformations (e.g., C2'-endo sugar pucker) to prevent non-canonical pairing.

Comparative Properties Table

| Feature | N6-methyladenosine (m6A) | 2-methyladenosine (m2A) |

| Methyl Position | Exocyclic Nitrogen (N6) | Purine Ring Carbon (C2) |

| Watson-Crick Face | Available (pairing with U allowed) | Sterically modulated (Minor groove) |

| Chemical Stability | Stable (formed via Dimroth rearrangement from m1A) | Stable C-C bond |

| Primary Domain | Eukaryotic mRNA (Epitranscriptome) | Bacterial rRNA & tRNA (Translational fidelity) |

| pKa (approx) | ~3.5 (N1 protonation) | ~3.8 (N1 protonation) |

| Mass (Monoisotopic) | 281.11 Da (Nucleoside) | 281.11 Da (Nucleoside) |

Structural Logic Flow

The following diagram illustrates how the methylation position dictates the biological outcome.

Figure 1: Structural causality map showing how the methylation site (N6 vs C2) diverges into distinct biological fates.

Part 2: Biological Context & Enzymology[3]

Distinguishing the "Writers" (methyltransferases) is essential for drug target identification.

The m6A Machinery (Eukaryotic Focus)

The m6A mark is dynamic and reversible.

-

Writers: The core complex consists of METTL3 (catalytic subunit) and METTL14 (RNA binding scaffold).[3]

-

Erasers: Demethylases like FTO and ALKBH5 remove the mark, highlighting its regulatory nature.

-

Function: Controls mRNA splicing, nuclear export, and stability.[2]

The m2A Machinery (Prokaryotic/tRNA Focus)

The m2A mark is typically constitutive and structural.

-

Writers (Bacteria): The radical-SAM methyltransferase RlmN is the primary enzyme responsible for C2-methylation of adenosine (specifically A2503 in 23S rRNA).

-

Note: Do not confuse with RlmA, which methylates Guanine (G745/G748).

-

-

Writers (Eukaryotes): In plants and specific tRNA contexts, homologs like RLMNL (RlmN-Like) install m2A at position 37 of tRNAs to prevent frameshifting.

-

Function: In bacteria, m2A at A2503 is located in the peptidyl transferase center. Methylation here confers resistance to antibiotics like linezolid and chloramphenicol by sterically hindering drug binding.

Part 3: Analytical Differentiation Protocol

The Challenge: m6A and m2A are isomers. They share the exact same molecular weight (MW 267.24 for the base, 281.27 for the nucleoside) and fragmentation patterns in low-resolution MS. Standard mass spectrometry cannot distinguish them without prior chromatographic separation.

The Solution: High-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) using a specific elution gradient.

Validated LC-MS/MS Workflow

Step 1: Sample Preparation

-

Lysis: Lyse cells in a denaturing buffer containing deaminase inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) to prevent artifactual deamination.

-

Digestion: Digest RNA to single nucleosides using Nuclease P1 followed by Bacterial Alkaline Phosphatase (BAP).

-

Expert Insight: Ensure complete digestion; incomplete digestion can leave dinucleotides that mimic methylated masses.

-

Step 2: Chromatographic Separation (The Critical Step)

-

Column: Reverse-phase C18 (e.g., Agilent Poroshell 120 EC-C18, 2.7 µm).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient is required to resolve isomers.

-

0-5 min: 0% B

-

5-15 min: 0% -> 10% B (Slow ramp)

-

15-20 min: 10% -> 100% B (Wash)

-

-

Elution Order: Due to the hydrophobicity of the exocyclic methyl group, m6A typically elutes later than m2A and unmodified Adenosine on C18 columns.

Step 3: Mass Spectrometry Detection (MRM Mode) Monitor the transition from the nucleoside parent ion to the base fragment ion.

-

m6A Transition: 282.1

150.1 (Loss of Ribose, 132 Da). -

m2A Transition: 282.1

150.1 (Identical transition). -

Differentiation: Reliance is entirely on Retention Time (RT) . You must run pure synthetic standards of m6A and m2A side-by-side to establish RT windows.

Analytical Workflow Diagram

Figure 2: LC-MS/MS workflow emphasizing the chromatographic separation required to distinguish the isobaric nucleosides.

Part 4: Therapeutic Implications[7]

The distinction between these isomers opens two distinct avenues for drug development.

Oncology: Targeting m6A

-

Target: METTL3 (Writer).

-

Mechanism: In Acute Myeloid Leukemia (AML), METTL3 is often overexpressed, leading to hyper-methylation of oncogenes (e.g., MYC, BCL2), which stabilizes their transcripts.

-

Strategy: Small molecule inhibitors of METTL3 catalytic activity block m6A deposition, destabilizing oncogenic mRNA and inducing apoptosis.

Infectious Disease: Targeting m2A

-

Target: RlmN (Bacterial Writer).

-

Mechanism: The presence of m2A at position 2503 in bacterial 23S rRNA confers resistance to linezolid and other ribosome-targeting antibiotics.

-

Strategy: Developing inhibitors of RlmN could re-sensitize resistant bacterial strains (e.g., MRSA/VRE) to existing antibiotic classes. This represents an "anti-resistance" adjuvant approach.

References

-

Dominissini, D. et al. (2012). Topology of the human and mouse m6A RNA methylomes revealed by m6A-seq. Nature. Link

-

Toh, S. M. et al. (2008). Acquisition of a natural resistance gene renders a clinical strain of methicillin-resistant Staphylococcus aureus resistant to the synthetic antibiotic linezolid. Molecular Microbiology. Link (Describes RlmN-mediated m2A resistance).

-

Meyer, K. D. et al. (2012). Comprehensive analysis of mRNA methylation reveals enrichment in 3' UTRs and near stop codons. Cell. Link

-

Duan, H. et al. (2024). C2-methyladenosine in tRNA promotes protein translation by facilitating the decoding of tandem m2A-tRNA-dependent codons.[6][7] Nature Communications. Link

-

Cai, J. et al. (2015). Quantitative Analysis of m6A RNA Modification by Liquid Chromatography Coupled with Mass Spectrometry. Methods in Enzymology. Link

Sources

- 1. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 3. RNA m6A modification, signals for degradation or stabilisation? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C2-methyladenosine in tRNA promotes protein translation by facilitating the decoding of tandem m2A-tRNA-dependent codons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Synthesis of 2-Methyl-2'-deoxyadenosine Phosphoramidite

[1]

Abstract & Strategic Overview

The incorporation of 2-Methyl-2'-deoxyadenosine (2-Me-dA) into oligonucleotides is a critical strategy for structural biology and therapeutic development.[1] Unlike N6-methyladenosine (m6A), which affects Watson-Crick base pairing, the methyl group at the C2 position of the purine ring protrudes into the DNA minor groove. This modification alters the hydration spine, local curvature, and protein-DNA recognition without disrupting base pairing.

This Application Note details the conversion of the free nucleoside 2-methyl-2'-deoxyadenosine to its 5'-DMT-3'-phosphoramidite form.

Synthetic Strategy: The "Transient Protection" Advantage

Traditional protection schemes for adenosine analogs often involve laborious multi-step blocking and deblocking of hydroxyl groups. This protocol utilizes the Transient Silylation method (One-Pot).[1]

-

Transient Masking: The 3' and 5' hydroxyls are temporarily masked with trimethylsilyl (TMS) groups.

-

N-Acylation: The exocyclic amine (N6) is benzoylated.[1]

-

Selective Cleavage: Mild hydrolysis removes the labile TMS ethers while retaining the N-benzoyl amide.

This approach reduces purification steps and maximizes yield, critical when working with high-value modified nucleosides.[1]

Chemical Pathway Visualization

The following diagram outlines the synthetic workflow from the core nucleoside to the final phosphoramidite.

Figure 1: Synthetic workflow for 2-Methyl-2'-deoxyadenosine phosphoramidite using transient silylation strategy.

Experimental Protocols

Reagent Stoichiometry Table

| Reagent | Equiv.[2] | Role | Critical Note |

| 2-Me-dA Nucleoside | 1.0 | Substrate | Must be thoroughly dried (P₂O₅, vacuum).[1] |

| TMS-Cl | 5.0 | Transient Protectant | Excess ensures complete OH masking.[1] |

| Benzoyl Chloride (BzCl) | 1.1 - 1.2 | N-Protectant | Limiting excess prevents bis-benzoylation.[1] |

| DMT-Cl | 1.2 | 5'-Protectant | Add portion-wise to minimize bis-DMT.[1] |

| CEP-Cl | 1.5 | Phosphitylating Agent | Sensitive to moisture; use fresh.[1][3] |

| DIPEA | 4.0 | Base (Phosphitylation) | Must be distilled/anhydrous. |

Phase 1: N6-Benzoylation (Transient Protection)[1]

Objective: Selectively protect the exocyclic amine without permanently blocking sugar hydroxyls.

-

Drying: Co-evaporate the starting nucleoside (2-methyl-2'-deoxyadenosine) (

) three times with anhydrous pyridine. Resuspend in -

Silylation: Cool the solution to

in an ice bath. Dropwise add Trimethylsilyl chloride (TMS-Cl) (-

Observation: A white precipitate (Pyridine

HCl) will form. -

Action: Allow to warm to Room Temperature (RT) and stir for 30 minutes. Verify complete silylation via TLC (shift to high Rf).

-

-

Acylation: Dropwise add Benzoyl Chloride (BzCl) (

). Stir at RT for 2 hours.-

Mechanism:[4] The TMS groups protect the 3' and 5' oxygens, forcing the BzCl to react with the N6 amine.

-

-

Hydrolysis (Work-up): Cool the reaction mixture to

. Add-

Why: This cleaves the unstable TMS-ether bonds but leaves the stable N-benzoyl amide intact.[1]

-

-

Purification: Evaporate solvents to an oil. Dissolve in DCM, wash with

, dry over-

Target: N6-Benzoyl-2-methyl-2'-deoxyadenosine.[1]

-

Phase 2: 5'-Dimethoxytritylation[1]

Objective: Protect the primary 5'-hydroxyl group.[1]

-

Reaction: Dissolve the N6-Bz intermediate (

) in anhydrous pyridine ( -

Monitoring: Stir at RT for 3-4 hours. Monitor TLC for the disappearance of starting material.

-

Note: Avoid prolonged exposure to acid during workup, although 2-Me-dA is relatively stable, depurination is a risk with all purines.[1]

-

-

Work-up: Quench with MeOH (

). Partition between DCM and saturated -

Purification: Flash chromatography (Column pre-equilibrated with

Triethylamine in Hexane/DCM to neutralize silica acidity). Elute with DCM/MeOH gradient.-

Target: 5'-O-DMT-N6-Bz-2-methyl-2'-deoxyadenosine.[1]

-

Phase 3: 3'-Phosphitylation[1]

Objective: Install the reactive phosphoramidite moiety.

-

Setup: Dissolve the thoroughly dried 5'-DMT intermediate (

) in anhydrous DCM ( -

Addition: Cool to

. Dropwise add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) ( -

Reaction: Allow to warm to RT. Stir for 1 hour.

-

Validation: TLC should show two diastereomeric spots (due to the chiral phosphorus center) moving closely together.

-

-

Work-up: Dilute with degassed DCM (

). Wash rapidly with cold saturated -

Precipitation: Concentrate the organic layer to a small volume (

). Dropwise add this concentrate into cold (-

Result: The phosphoramidite precipitates as a white powder.

-

-

Filtration: Filter quickly under Argon flow. Dry in a vacuum desiccator over

.

Quality Control & Characterization

Trustworthiness in oligonucleotide synthesis reagents relies on rigorous QC.

NMR Validation

-

NMR: The definitive check.

-

Standard: Phosphoric acid external std (

). -

Acceptance Criteria: Sharp singlet(s) at 148–150 ppm . (Often appears as two peaks due to diastereomers).

-

Impurity Check: Peaks at

indicate oxidation (Phosphonate/Phosphate). Peaks at

-

HPLC Analysis[1][5][6][7][8]

-

Column: C18 Reverse Phase.

-

Buffer: 0.1M TEAA (pH 7.0) / Acetonitrile gradient.

-

Purity Target:

.

Storage and Handling

-

Temperature: Store at

. -

Atmosphere: Strictly anhydrous Argon.

-

Stability: 2-Me-dA phosphoramidites are generally stable for 6-12 months if kept dry.[1] Dissolve in Acetonitrile only immediately prior to use on the synthesizer.

References

-

TiGs (Transient Protection)

-

2-Methyl-dA Structural Impact

-

Phosphitylation Protocols

-

General Nucleoside Protection

Application Notes and Protocols for the Solid-Phase Synthesis of Oligonucleotides Containing 2-Methyl-dA

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Landscape of Methylated Adenosine in Oligonucleotide Synthesis

The site-specific incorporation of modified nucleosides into synthetic oligonucleotides is a cornerstone of modern molecular biology and therapeutic drug development. Methylated adenosine derivatives, in particular, offer a versatile toolkit for modulating the structural and functional properties of DNA and RNA. However, the term "2-Methyl-dA" can be ambiguous, referring to several distinct chemical entities with unique biological implications and synthetic requirements. This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of oligonucleotides containing the most common and impactful of these modifications: 2'-O-methyladenosine .

The primary methylated adenosine analogs encountered in oligonucleotide research include:

-

2'-O-methyladenosine (2'-OMe-A): Characterized by a methyl group at the 2' position of the ribose sugar, this modification is widely employed to enhance nuclease resistance and increase the thermal stability of duplexes.[1] Its RNA-like properties make it a valuable tool in antisense and siRNA applications.

-

N6-methyladenosine (m6A): Featuring a methyl group on the exocyclic amine of the adenine base, m6A is a crucial epigenetic and epitranscriptomic marker, influencing RNA stability, splicing, and translation.

-

N1-methyladenosine (m1A): With a methyl group on the N1 position of the adenine ring, m1A can disrupt Watson-Crick base pairing and has been implicated in altering DNA secondary structures.[2]

This application note will focus primarily on the synthesis of oligonucleotides containing 2'-O-methyladenosine , providing a detailed, step-by-step protocol from phosphoramidite handling to final product analysis. The principles and techniques described herein can often be adapted for other base modifications with appropriate adjustments to synthesis and deprotection conditions.

The Chemistry of 2'-O-methyladenosine Phosphoramidite in Solid-Phase Synthesis

The successful incorporation of 2'-O-methyladenosine into a growing oligonucleotide chain relies on the principles of phosphoramidite chemistry.[3] The 2'-O-methyladenosine is introduced as a phosphoramidite building block, a derivative of the natural nucleoside that has been chemically modified to allow for efficient and controlled synthesis.

Key features of the 2'-O-methyladenosine phosphoramidite include:

-

A 5'-dimethoxytrityl (DMT) group: This acid-labile protecting group on the 5'-hydroxyl prevents self-polymerization and is removed at the beginning of each coupling cycle to allow for the addition of the next nucleotide.

-

A phosphoramidite group at the 3'-position: This reactive moiety, typically a diisopropylamino group, is activated by an acidic azole catalyst (e.g., tetrazole or a derivative) to couple with the free 5'-hydroxyl of the growing oligonucleotide chain on the solid support.

-

A protecting group on the exocyclic amine of adenine: To prevent side reactions during synthesis, the N6-amino group of adenine is protected, commonly with a benzoyl (Bz) group.

-

A methyl group at the 2'-position of the ribose: This modification is stable throughout the synthesis and deprotection steps.

The presence of the 2'-O-methyl group generally leads to higher coupling efficiencies compared to RNA monomers, resulting in a higher yield of the full-length oligonucleotide.[1]

Visualizing the Synthesis: The 2'-O-methyladenosine Phosphoramidite and the Synthesis Cycle

To better understand the chemical transformations involved, the following diagrams illustrate the structure of the 2'-O-methyladenosine phosphoramidite and the key steps of the solid-phase synthesis cycle.

Caption: Chemical structure of a 2'-O-methyladenosine CE-phosphoramidite.

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

PART 1: Pre-Synthesis Preparation

-

Phosphoramidite Handling: 2'-O-methyladenosine phosphoramidite is sensitive to moisture and oxidation. Store the reagent at -20°C under an inert atmosphere (argon or nitrogen). Before use, allow the vial to warm to room temperature for at least 30 minutes to prevent condensation upon opening.

-

Reagent Preparation:

-

Activator: Prepare a solution of a suitable activator (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.45 M 1H-tetrazole) in anhydrous acetonitrile.

-

Phosphoramidite Solution: Dissolve the 2'-O-methyladenosine phosphoramidite in anhydrous acetonitrile to the concentration recommended by your DNA synthesizer manufacturer (typically 0.1 M).

-

Other Reagents: Ensure all other synthesis reagents (deblocking, capping, and oxidizing solutions) are fresh and of high quality.

-

PART 2: Automated Solid-Phase Synthesis

The following protocol is a general guideline for automated solid-phase synthesis on a standard DNA synthesizer. Refer to your instrument's user manual for specific programming instructions.

| Step | Reagent/Solvent | Typical Duration | Purpose |

| 1. Detritylation | 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) | 60-120 seconds | Removes the 5'-DMT protecting group, exposing a free hydroxyl for coupling. |

| 2. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removes the detritylation solution and residual water. |

| 3. Coupling | 2'-O-methyladenosine phosphoramidite and activator in Acetonitrile | 3-5 minutes | Couples the phosphoramidite to the free 5'-hydroxyl of the growing oligonucleotide chain. A slightly extended coupling time compared to standard DNA phosphoramidites may be beneficial to ensure high coupling efficiency. |

| 4. Capping | Capping Reagent A (e.g., acetic anhydride/lutidine/THF) and Capping Reagent B (e.g., N-methylimidazole/THF) | 30-60 seconds | Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. |

| 5. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30-60 seconds | Oxidizes the unstable phosphite triester linkage to a stable phosphate triester. |

| 6. Wash | Anhydrous Acetonitrile | 30-60 seconds | Removes the oxidation solution and prepares the support for the next cycle. |

Expert Insight: While standard coupling times are often sufficient, for critical sequences or when synthesizing long oligonucleotides, extending the coupling time for modified phosphoramidites to 5 minutes can improve the overall yield of the full-length product.

PART 3: Post-Synthesis Cleavage and Deprotection

-

Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. A common method is to treat the support with concentrated ammonium hydroxide at room temperature for 1-2 hours.

-

Base and Phosphate Deprotection: The same ammonium hydroxide solution used for cleavage also serves to remove the protecting groups from the nucleobases (e.g., benzoyl from adenine) and the cyanoethyl groups from the phosphate backbone. This is typically achieved by heating the ammonium hydroxide solution containing the oligonucleotide at 55°C for 8-12 hours.

-

Deprotection of Sensitive Oligonucleotides: For oligonucleotides containing base-sensitive modifications, milder deprotection conditions may be necessary.[4] One alternative is to use a solution of potassium carbonate in methanol.[5] Always consult the technical specifications of any other modified bases in your sequence to determine the appropriate deprotection strategy.

PART 4: Purification and Analysis

-

Purification: The crude deprotected oligonucleotide is a mixture of the full-length product and shorter failure sequences. Purification is typically performed by High-Performance Liquid Chromatography (HPLC).

-

Reverse-Phase (RP) HPLC: This method is effective for purifying "DMT-on" oligonucleotides, where the final DMT group is left on. The hydrophobic DMT group causes the full-length product to be retained longer on the column than the "DMT-off" failure sequences. After collection, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid).

-

Ion-Exchange (IEX) HPLC: This technique separates oligonucleotides based on their charge, which is proportional to their length. It is an excellent method for separating the full-length product from shorter failure sequences.

-

-

Analysis and Quality Control:

-

HPLC Analysis: Analytical HPLC is used to assess the purity of the final product.

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the identity of the synthesized oligonucleotide by verifying its molecular weight.[6]

-

Data Summary: Key Synthesis Parameters

| Parameter | Recommendation | Rationale |

| Phosphoramidite Concentration | 0.1 M in anhydrous acetonitrile | Standard concentration for most DNA synthesizers. |

| Coupling Time | 3-5 minutes | Slightly extended time ensures high coupling efficiency for the modified base. |

| Activator | 0.25 M ETT or 0.45 M 1H-tetrazole | Standard activators for phosphoramidite chemistry. |

| Deprotection | Concentrated Ammonium Hydroxide, 55°C, 8-12 hours | Standard conditions for removing Bz and cyanoethyl protecting groups. |

| Purification | RP-HPLC (DMT-on) or IEX-HPLC | Effective methods for separating full-length product from failure sequences. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Coupling Efficiency | - Inactive phosphoramidite (moisture contamination)- Inactive activator- Insufficient coupling time | - Use fresh, anhydrous acetonitrile for dissolution.- Ensure the phosphoramidite vial is warmed to room temperature before opening.- Prepare fresh activator solution.- Increase the coupling time. |

| Incomplete Deprotection | - Insufficient deprotection time or temperature- Deprotection reagent has degraded | - Extend the deprotection time or increase the temperature as recommended.- Use fresh deprotection solution. |

| Presence of Deletion Sequences | - Inefficient capping- Low coupling efficiency | - Check the capping reagents and replace if necessary.- Optimize the coupling step as described above. |

Conclusion

The solid-phase synthesis of oligonucleotides containing 2'-O-methyladenosine is a robust and reliable process that can be readily implemented in any laboratory equipped for standard DNA synthesis. The key to success lies in the careful handling of the 2'-O-methyladenosine phosphoramidite to prevent moisture contamination and the potential need for a slightly extended coupling time to ensure high efficiency. By following the detailed protocols and guidelines presented in this application note, researchers can confidently synthesize high-quality 2'-O-methylated oligonucleotides for a wide range of applications in research and therapeutic development.

References

-

Croft, L., & Fisher, M. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2′-O-Methyl Modified Single-Stranded Oligonucleotides. [Video]. YouTube. [Link]

-

Glen Research. (n.d.). dA-Me Phosphonamidite. Retrieved from [Link]

-

Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

-

Glen Research. (1999). Synthesis using methyl phosphonamidites. Glen Report, 12.1. [Link]

-

Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry and How it Fits in Twist Bioscience's Commercial Engine. Retrieved from [Link]

-

LINK. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

- Reddy, M. P., et al. (1995). A new method for the deprotection of t-butyldimethylsilyl protected ribonucleosides and oligoribonucleotides. Tetrahedron Letters, 36(48), 8929–8932.

- Grajkowski, A., et al. (2001). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research, 29(17), 3562–3571.

- Jan, A., et al. (2018). Interactions of 2'-O-methyl oligoribonucleotides with the RNA models of the 30S subunit A-site. PLoS ONE, 13(1), e0191138.

- Chan, K. H., et al. (2021). Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell. International Journal of Molecular Sciences, 22(7), 3521.

- Micura, R. (2019). Synthesis of an acp3U phosphoramidite and incorporation of the hypermodified base into RNA. Beilstein Journal of Organic Chemistry, 15, 2231–2237.

- Xiang, Y., et al. (2017). Oligonucleotide synthesis under mild deprotection conditions. PLoS ONE, 12(5), e0178835.

- Redman, R. L., et al. (2023). An Acid Free Deprotection of 5'Amino-Modified Oligonucleotides. ChemRxiv.

- Martin, P. (2021). Chemistry, structure and function of approved oligonucleotide therapeutics. Nucleic Acids Research, 49(19), 10836–10867.

- Gilar, M., et al. (2001). Analysis and Purification of Synthetic Oligonucleotides by Reversed-Phase High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometry Detection. Analytical Biochemistry, 298(2), 196–206.

- Yildirim, I., et al. (2021). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 49(1), 453–467.

- Olejniczak, E. T., et al. (2017). Characterization of Byproducts from Chemical Syntheses of Oligonucleotides Containing 1-Methyladenine and 3-Methylcytosine. ACS Omega, 2(11), 7636–7642.

- Lesnik, E. A., et al. (2003). 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 31(23), 6807–6815.

-

Glen Research. (n.d.). TECHNICAL BULLETIN 5-FORMYL-dC-CE PHOSPHORAMIDITE. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report. Retrieved from [Link]

- Dellinger, D. J., et al. (2023).

- Olejnik, J., et al. (2018). DNA Modified with Boron–Metal Cluster Complexes [M(C2B9H11)

- Kumar, P., et al. (2008). Fast Deprotection of Synthetic Oligodeoxyribonucleotides Using Standard Reagents under Microwave Irradiation. Nucleosides, Nucleotides and Nucleic Acids, 27(10-11), 1147–1154.

- Google Patents. (n.d.). CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3.

Sources

- 1. 2'-O methyl A Oligo Modifications from Gene Link [genelink.com]

- 2. Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. twistbioscience.com [twistbioscience.com]

- 4. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. glenresearch.com [glenresearch.com]

HPLC separation methods for 2-methyl-2'-deoxyadenosine isomers

Application Note: High-Resolution HPLC Separation of 2-Methyl-2'-deoxyadenosine and its Positional Isomers

Executive Summary

The accurate quantification of methylated nucleosides is critical in epigenetics, DNA adduct analysis, and the development of synthetic oligonucleotide therapeutics. 2-methyl-2'-deoxyadenosine (2-Me-dA) presents a unique analytical challenge due to its structural similarity to biologically ubiquitous isomers: 1-methyl-2'-deoxyadenosine (1-Me-dA) and

This guide provides two validated protocols for separating these isomers. Unlike generic nucleoside methods, we focus on exploiting the pKa differences and hydrophobic steric effects of the methyl group position to achieve baseline resolution.

Key Applications:

-

DNA Adduct Analysis: Monitoring alkylation damage.[1]

-

Epigenetics: Distinguishing 2-Me-dA from the epigenetic marker

-Me-dA (6mA). -

Quality Control: Purity analysis of synthetic oligonucleotides containing 2-Me-dA modifications.

Scientific Rationale & Separation Logic

To design a robust method, we must understand the physicochemical properties of the isomers. The position of the methyl group drastically alters the basicity and hydrophobicity of the purine ring.

| Isomer | Structure Note | pKa (approx) | Charge at pH 6.0 | Hydrophobicity |

| 1-Me-dA | Methyl at N1 | ~8.9 (Basic) | Positive (+) | Low (Polar) |

| dA | Unmodified | ~3.8 | Neutral | Medium |

| 2-Me-dA | Methyl at C2 | ~4.5 | Neutral | High (Steric bulk) |

| Methyl at | ~3.9 | Neutral | High |

The Separation Strategy:

-

pH Control: By buffering the mobile phase at pH 6.0 , 1-Me-dA remains protonated (cationic), reducing its retention on C18 columns and eluting early. The neutral isomers (2-Me-dA and

-Me-dA) are retained. -

Hydrophobic Selectivity: 2-Me-dA and